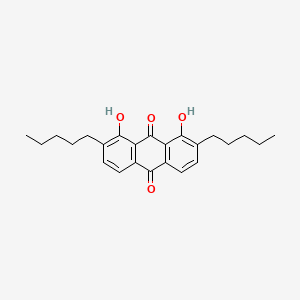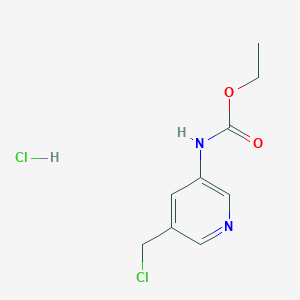
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a chloromethyl group at the 5-position and an ethyl carbamate group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(chloromethyl)pyridine, which can be obtained by chloromethylation of pyridine.
Carbamate Formation: The 5-(chloromethyl)pyridine is then reacted with ethyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to ensure complete conversion of starting materials.
Purification: The product is purified by recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Products include pyridine N-oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The chloromethyl group allows for covalent binding to target proteins, leading to inhibition or modification of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl pyridin-3-ylcarbamate: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)pyridine: Lacks the carbamate group, making it less versatile in certain chemical reactions.
N-Methylcarbamates: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Uniqueness
Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride is unique due to the presence of both the chloromethyl and carbamate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in synthesis, research, and industry.
Eigenschaften
Molekularformel |
C9H12Cl2N2O2 |
|---|---|
Molekulargewicht |
251.11 g/mol |
IUPAC-Name |
ethyl N-[5-(chloromethyl)pyridin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)12-8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
POZFYVMNAKMKSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CN=CC(=C1)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


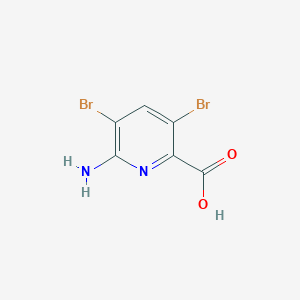
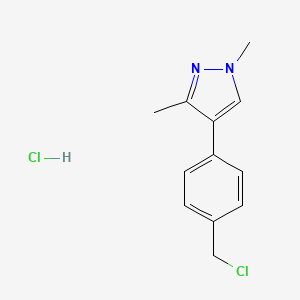


![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
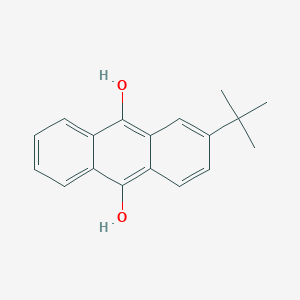
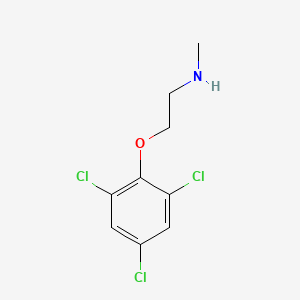
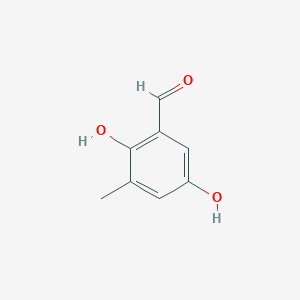
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
